4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline
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Overview
Description
4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline familyThe presence of both chlorine and fluorine atoms in its structure enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of an iridium catalyst and visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazoquinoxaline core.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving the halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoquinoxalines with potential biological activities .
Scientific Research Applications
4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrrolo[1,2-a]quinoxalines: These compounds have a pyrrole ring fused to the quinoxaline core, leading to different biological activities.
Uniqueness: 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H5ClFN3 |
---|---|
Molecular Weight |
221.62 g/mol |
IUPAC Name |
4-chloro-7-fluoroimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H5ClFN3/c11-10-9-4-13-5-15(9)8-2-1-6(12)3-7(8)14-10/h1-5H |
InChI Key |
WCHQTZMBKKPLCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C3=CN=CN23)Cl |
Origin of Product |
United States |
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